3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione
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Overview
Description
3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione is a thalidomide analog. This compound is of significant interest in the field of medicinal chemistry, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) research
Preparation Methods
The synthesis of 3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione involves several steps. The synthetic route typically starts with the preparation of the pyrrolo[3,4-b]pyridine core, followed by the introduction of the piperidine-2,6-dione moiety. The bromination step is crucial for the final product. The reaction conditions often involve the use of reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.
Biology: The compound is studied for its ability to modulate protein-protein interactions and degrade target proteins via the ubiquitin-proteasome system.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where targeted protein degradation can be used to eliminate disease-causing proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione involves its role as a thalidomide analog. It functions by recruiting E3 ligase, which ubiquitinylates target proteins, marking them for degradation by the proteasome. This targeted protein degradation is a key mechanism in PROTAC research, allowing for the selective elimination of specific proteins involved in disease pathways .
Comparison with Similar Compounds
Similar compounds to 3-{3-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione include other thalidomide analogs and PROTAC linkers. Some examples are:
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: Another thalidomide analog used in PROTAC research.
tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: A PROTAC linker featuring a thalidomide analog.
The uniqueness of this compound lies in its specific structure, which allows for targeted protein degradation with high specificity and efficiency .
Properties
CAS No. |
2751610-07-6 |
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Molecular Formula |
C12H8BrN3O4 |
Molecular Weight |
338.1 |
Purity |
95 |
Origin of Product |
United States |
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